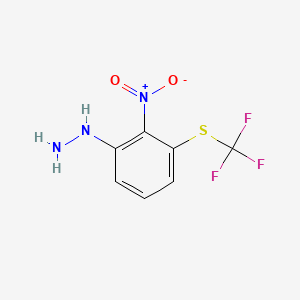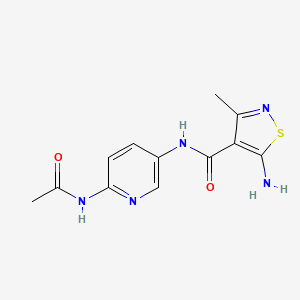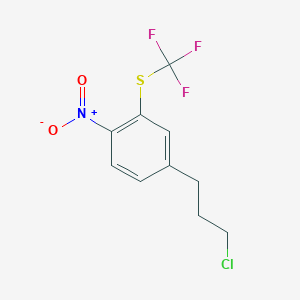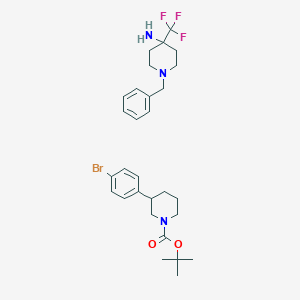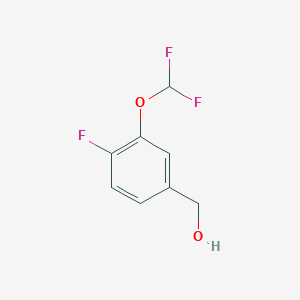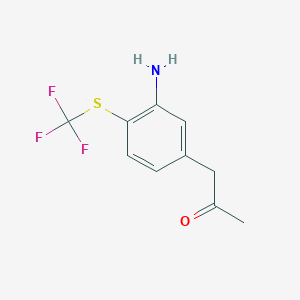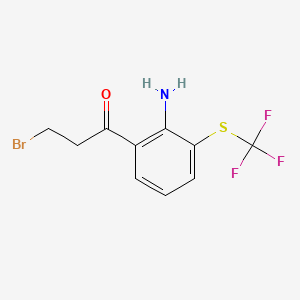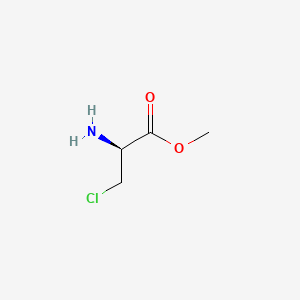
3-chloro-D-alanine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-D-alanine methyl ester is a chemical compound with the molecular formula C4H8ClNO2·HCl. This compound is primarily used in peptide synthesis and as an intermediate in the preparation of antibiotics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chloro-D-alanine methyl ester can be synthesized through various methods. One common method involves the reaction of D-serine with methanol in the presence of trimethylchlorosilane at room temperature . Another method includes the use of sulfur oxychloride and serine, followed by heating and thermal insulation . These methods typically yield the desired product with high purity and efficiency.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-D-alanine methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include methanol, trimethylchlorosilane, sulfur oxychloride, and various nucleophiles . Reaction conditions often involve room temperature or mild heating to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis of the compound results in pyruvate and ammonium chloride .
Applications De Recherche Scientifique
3-Chloro-D-alanine methyl ester has several scientific research applications, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides.
Antibiotic Production: Serves as an intermediate in the preparation of antibiotics such as D-Cycloserine, which inhibits cell wall biosynthesis in bacteria.
Biological Studies: Utilized in studies involving enzyme catalysis and metabolic pathways.
Mécanisme D'action
The mechanism of action of 3-chloro-D-alanine methyl ester involves its interaction with specific enzymes and metabolic pathways. For instance, the compound is hydrolyzed by 3-chloro-D-alanine dehydrochlorinase, leading to the formation of pyruvate and ammonium chloride
Comparaison Avec Des Composés Similaires
3-Chloro-D-alanine methyl ester can be compared with other similar compounds, such as:
D-Alanine methyl ester hydrochloride: Similar in structure but lacks the chlorine atom.
L-Alanine methyl ester hydrochloride: The L-isomer of alanine methyl ester.
D-Phenylalanine methyl ester hydrochloride: Contains a phenyl group instead of a chlorine atom.
These compounds share similar properties and applications but differ in their specific chemical structures and reactivity.
Propriétés
Numéro CAS |
327064-64-2 |
|---|---|
Formule moléculaire |
C4H8ClNO2 |
Poids moléculaire |
137.56 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-3-chloropropanoate |
InChI |
InChI=1S/C4H8ClNO2/c1-8-4(7)3(6)2-5/h3H,2,6H2,1H3/t3-/m1/s1 |
Clé InChI |
KHUDJGGFFNDILT-GSVOUGTGSA-N |
SMILES isomérique |
COC(=O)[C@@H](CCl)N |
SMILES canonique |
COC(=O)C(CCl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




